ERK Inhibitor II, Negative Control

Description

BenchChem offers high-quality ERK Inhibitor II, Negative Control suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ERK Inhibitor II, Negative Control including the price, delivery time, and more detailed information at info@benchchem.com.

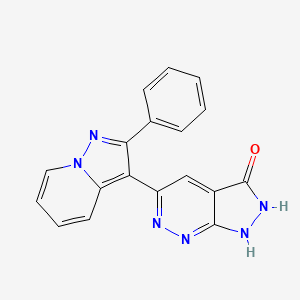

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBDONCHHMIWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587897 | |

| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177970-73-8 | |

| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the ERK Inhibitor II Negative Control (FR180209): Mechanism of Action and Protocol Standardization

Executive Summary

The extracellular signal-regulated kinase (ERK) pathway is a central conduit for cellular proliferation, differentiation, and survival. Small molecule chemical probes, such as ERK Inhibitor II (FR180204), are indispensable tools for interrogating this cascade[1]. However, the gold standard of modern chemical biology mandates the use of structurally matched negative controls to distinguish true on-target pharmacological efficacy from off-target artifacts.

This technical guide dissects the mechanism of action of the ERK Inhibitor II Negative Control (FR180209) and provides a self-validating experimental framework for its application in drug development and signal transduction research.

Molecular Architecture: The Mechanism of Inactivity

The active probe, FR180204, is a potent pyrazolopyridazinamine derivative that acts as an ATP-competitive inhibitor of ERK1 and ERK2 (IC50 = 510 nM and 330 nM, respectively)[1],. It achieves this by docking precisely into the highly conserved ATP-binding cleft of the kinase domain.

Its negative control counterpart, FR180209 (CAS 1177970-73-8), shares this core pyrazolopyridazinamine scaffold but incorporates subtle structural modifications[2],[3]. These modifications induce steric hindrance, preventing FR180209 from successfully binding the ATP pocket of ERK1/2. Consequently, FR180209 fails to inhibit ERK catalytic activity, establishing it as an ideal baseline reference to validate the specificity of FR180204[3].

Figure 1: Mechanistic divergence between the active ERK probe and its negative control.

The Paradoxical Off-Target Profile

A common pitfall in assay design is the assumption that a negative control is biologically inert. As researchers, we must recognize that FR180209 possesses its own distinct pharmacological profile.

While inactive against ERK1/2, detailed biochemical assays reveal that FR180209 exhibits potent, isoform-selective inhibition of Aurora B kinase (95% inhibition at 1 µM)[2],[3]. Furthermore, it acts as a modulator of Checkpoint Kinase 2 (Chk2) (81% inhibition at 70 µM ATP), disrupting protein-protein interactions essential for DNA damage response signaling[3],[4]. It also interferes with insulin receptor activation, inhibiting the Insulin Receptor-Related Receptor (IRR/INSRR) by 75%[2],[5].

Understanding these off-target mechanisms is paramount. If a cellular phenotype emerges upon treatment with the negative control, it must be attributed to these secondary targets rather than baseline experimental noise.

Table 1: Comparative Kinase Selectivity Profile

| Target Kinase | Active Probe (FR180204) | Negative Control (FR180209) |

| ERK1 / ERK2 | IC50 = 510 nM / 330 nM | No significant inhibition |

| Aurora B Kinase | No significant inhibition | 95% inhibition (at 1 µM) |

| Chk2 | No significant inhibition | 81% inhibition (at 70 µM ATP) |

| IRR / INSRR | No significant inhibition | 75% inhibition (at 200 µM ATP) |

Experimental Design: Establishing a Self-Validating System

To establish a robust, self-validating system, experiments must evaluate downstream substrate phosphorylation rather than relying solely on the phosphorylation state of the primary target.

The Causality of Biomarker Selection: ATP-competitive inhibitors like FR180204 block the catalytic activity of ERK but do not prevent the upstream kinase (MEK) from phosphorylating ERK at T202/Y204. In many cell types, inhibiting ERK abolishes its negative feedback on the RAF/MEK axis, leading to a paradoxical hyperphosphorylation of ERK. Therefore, measuring p-ERK is insufficient and often misleading. True validation of ERK inhibition requires quantifying the phosphorylation of a direct downstream substrate, such as p90 Ribosomal S6 Kinase (RSK) at Ser380[3].

Table 2: Expected Results in Downstream Signaling Analysis

| Biomarker | Vehicle (DMSO) | Active Probe (FR180204) | Negative Control (FR180209) | Interpretation |

| p-ERK (T202/Y204) | High | High (or Increased) | High | ATP-competitive inhibitors do not block MEK-mediated ERK phosphorylation. |

| p-RSK (Ser380) | High | Low | High | Validates on-target ERK catalytic inhibition[3]. |

| p-Chk2 (Thr68) | High | High | Low | Reveals off-target activity of the negative control[3]. |

Step-by-Step Methodology: Phosphorylation Assay Workflow

The following protocol outlines the optimal use of FR180204 and FR180209 in a comparative immunoblotting assay.

Step 1: Cell Culture and Synchronization

-

Seed cells (e.g., A549 or HeLa) in 6-well plates and grow to 70% confluency.

-

Causality: Serum-starve the cells for 16–24 hours prior to treatment. This reduces basal kinase activity, ensuring the dynamic range of the subsequent stimulation is maximized.

Step 2: Compound Pre-incubation

-

Treat cells with Vehicle (0.1% DMSO), Active Probe (10 µM FR180204), or Negative Control (10 µM FR180209) for 1 hour.

-

Causality: A 1-hour pre-incubation allows the small molecules to cross the lipid bilayer and reach thermodynamic equilibrium with the intracellular ATP pool before the kinase cascade is triggered.

Step 3: Pathway Stimulation

-

Stimulate the cells with EGF (50 ng/mL) or PMA (100 ng/mL) for exactly 15 minutes.

-

Causality: 15 minutes is the optimal temporal window to capture peak transient phosphorylation of the MAPK cascade before negative feedback loops initiate signal decay.

Step 4: Lysis and Protein Extraction

-

Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).

-

Causality: Phosphatase inhibitors are critical to immediately halt intracellular signaling and preserve the transient phosphorylation states captured at the 15-minute mark.

Step 5: Immunoblotting

-

Resolve proteins via SDS-PAGE and probe for p-RSK (Ser380), total RSK, p-ERK (T202/Y204), total ERK, and a loading control (GAPDH).

Figure 2: Step-by-step experimental workflow for validating ERK pathway inhibition.

References

Sources

difference between FR180204 and FR180209

The following technical guide provides an in-depth analysis of the chemical and functional distinctions between FR180204 and FR180209 .

Comparative Analysis of ERK Inhibition and Chemical Control Strategies

Executive Summary

In the study of the MAPK/ERK signaling pathway, pharmacological validation requires rigorous controls. FR180204 is a widely utilized, ATP-competitive inhibitor selective for ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).

FR180209 , conversely, serves as the designated negative control for FR180204. Structurally analogous yet functionally distinct, FR180209 exhibits negligible activity against ERK1/2.[1] However, researchers must be acutely aware that FR180209 is not inert ; it possesses significant off-target activity against Aurora B kinase .

This guide details the structural basis of this selectivity switch, provides validated experimental protocols for their paired use, and outlines the necessary precautions to avoid data misinterpretation due to FR180209’s off-target profile.

Chemical Identity & Structural Activity Relationship (SAR)

The functional divergence between these two compounds stems from a single, critical substitution on the pyrazolopyridazine scaffold.

2.1 Structural Comparison

| Feature | FR180204 (Active Inhibitor) | FR180209 (Negative Control) |

| CAS Number | 865362-74-9 | 1177970-73-8 |

| Molecular Weight | 327.34 g/mol | 328.33 g/mol |

| Chemical Name | 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine | 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol |

| Critical Moiety | Amino group (-NH₂) | Hydroxyl group (-OH) |

| H-Bond Capability | Donor/Acceptor (Strong interaction with ERK hinge region) | Altered donor/acceptor profile (Disrupts ERK binding) |

2.2 The "Selectivity Switch"

The -NH₂ group in FR180204 forms critical hydrogen bonds with the hinge region of the ERK2 kinase domain (specifically interacting with residues Q105 and D106). In FR180209, the substitution of this amine with a hydroxyl (-OH) group sterically and electrostatically destabilizes this interaction, rendering the molecule unable to dock effectively into the ERK ATP-binding pocket.

Pharmacology & Mechanism of Action

3.1 Kinase Selectivity Profile

The following table summarizes the inhibitory potency (IC₅₀) against key targets. Note the inversion of activity between ERK and Aurora B.

| Target Kinase | FR180204 IC₅₀ (µM) | FR180209 IC₅₀ (µM) | Biological Implication |

| ERK1 | 0.31 (Ki) | > 30 (Inactive) | FR180204 blocks MAPK signaling. |

| ERK2 | 0.14 (Ki) | > 30 (Inactive) | FR180204 blocks MAPK signaling.[2] |

| p38α MAPK | ~10.0 | > 30 | FR180204 has modest selectivity over p38.[2] |

| Aurora B | No Data / Low | ~1.0 (95% Inh) | CRITICAL: FR180209 arrests mitosis. |

| Aurora A | Inactive | Inactive | Specificity within Aurora family. |

Mechanistic Insight:

-

FR180204 acts as a Type I ATP-competitive inhibitor. It stabilizes the inactive conformation of ERK.

-

FR180209 fails to inhibit ERK but inadvertently fits the ATP pocket of Aurora B kinase, a key regulator of chromosomal segregation during mitosis.

Experimental Protocols

To validate an ERK-dependent phenotype, you must demonstrate that the effect is observed with FR180204 but absent with FR180209.

4.1 Protocol: Paired Chemical Validation (In Vitro)

Objective: Confirm that a cellular phenotype (e.g., proliferation, gene expression) is driven by ERK activity.

Reagents:

-

Stock Solutions: 10 mM in anhydrous DMSO (Store at -20°C).

-

Cell Media: Low-serum (0.1% FBS) or serum-free media is recommended to reduce basal kinase noise.

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., 5,000 cells/well in 96-well plate) and allow attachment (24h).

-

Starvation (Optional): Serum-starve for 12-16h to synchronize the cell cycle and lower basal ERK phosphorylation.

-

Treatment Groups:

-

Vehicle Control: 0.1% DMSO.[2]

-

Active Group: FR180204 (Titration: 0.5 µM, 1 µM, 5 µM, 10 µM).

-

Negative Control Group: FR180209 (Match concentrations: 0.5 – 10 µM).

-

-

Stimulation: Stimulate cells with Growth Factor (e.g., EGF 10-50 ng/mL) for 15-30 mins (for Western Blot) or 24-48h (for proliferation).

-

Readout:

Interpretation Criteria:

-

True ERK Effect: Signal is reduced by FR180204 but remains comparable to Vehicle in FR180209 treated cells.

-

Off-Target/Toxicity: Signal is reduced by both compounds (likely general toxicity or off-target effects).

-

Aurora B Artifact: If FR180209 causes cell cycle arrest (G2/M block) or polyploidy, this is due to Aurora B inhibition, not ERK.

Visualization of Signaling & Logic

The following diagram illustrates the distinct impact points of the two compounds within the cellular signaling architecture.

Figure 1: Mechanistic divergence between FR180204 and FR180209. Note the off-target inhibition of Aurora B by the negative control FR180209.

Critical Research Considerations

6.1 Solubility and Stability[2]

-

Solubility: Both compounds are hydrophobic. Dissolve in DMSO to create stock solutions (up to 25 mg/mL).

-

Aqueous Stability: Precipitation may occur in aqueous media at concentrations >50 µM. Always vortex vigorously when adding stock to media.

-

Storage: Aliquot stocks to avoid freeze-thaw cycles. Stable at -80°C for 2 years.[5]

6.2 Preventing False Negatives

When using FR180209 as a negative control, ensure you do not interpret cell cycle arrest as "no effect."

-

Scenario: You treat cancer cells with FR180209.

-

Observation: Cells stop dividing.

References

-

Ohori, M., et al. (2005). "Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex."[3][6] Biochemical and Biophysical Research Communications.

-

Ohori, M., et al. (2007). "FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice."[6] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Sigma-Aldrich (Merck). "ERK Inhibitor II, Negative Control, FR180209 - Product Datasheet." Merck Millipore.

-

Tocris Bioscience. "FR 180204: Selective ERK Inhibitor." Tocris.

Sources

- 1. ERK Inhibitor II, Negative Control, FR180209 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Technical Monograph: ERK Inhibitor II Negative Control (CAS 1177970-73-8)

[1][2][3][4][5]

Executive Summary

This technical guide profiles ERK Inhibitor II Negative Control (CAS 1177970-73-8), also known as FR180209 .[1][2] While primarily utilized to validate the on-target specificity of the active ERK1/2 inhibitor FR180204 , this compound possesses a distinct pharmacological profile that researchers must understand to prevent data misinterpretation. This guide details its physicochemical properties, structural divergence from the active inhibitor, and critical off-target activities—specifically against Aurora B Kinase —that challenge the assumption of its biological inertness.

Chemical Identity & Structural Logic

The utility of a negative control lies in its structural similarity to the active drug, preserving physicochemical properties (solubility, cell permeability) while ablating the specific pharmacophore required for target binding.

1.1 Comparative Physicochemical Profile

| Feature | Active Inhibitor (FR180204) | Negative Control (FR180209) |

| CAS Number | 865362-74-9 | 1177970-73-8 |

| Chemical Name | 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol |

| Molecular Weight | 327.34 g/mol | 328.33 g/mol |

| Formula | C₁₈H₁₃N₇ | C₁₈H₁₂N₆O |

| H-Bond Donors/Acceptors | 2 / 5 | 2 / 5 |

| Primary Target | ERK1 ( | Inactive against ERK1/2 |

| Critical Off-Target | Minimal | Aurora B Kinase ( |

1.2 Structural Divergence & Mechanism of Inactivity

The transition from FR180204 to FR180209 involves a single functional group substitution at the C3 position of the pyridazine ring:

-

Active (FR180204): Contains an amino group (-NH₂) . This amine functions as a critical hydrogen bond donor, interacting with the hinge region of the ERK1/2 ATP-binding pocket (specifically residues Met108 or similar backbone carbonyls).

-

Negative Control (FR180209): Substitutes the amine with a hydroxyl group (-OH) (tautomerizing to a ketone). This alteration disrupts the specific H-bond network required for high-affinity binding to the ERK kinase hinge, rendering it inactive against ERK1/2 while maintaining the scaffold's general shape and lipophilicity.

Critical Technical Note: The "Hidden" Activity

WARNING: While FR180209 is a negative control for ERK, it is NOT a biologically inert molecule.

High-throughput kinase profiling reveals that CAS 1177970-73-8 is a potent inhibitor of Aurora B Kinase (95% inhibition at 1 µM) and Ack1/TNK2 .

-

Implication: If your experimental readout involves cell cycle progression, mitosis, or cytokinesis (processes governed by Aurora B), this "negative control" may induce a phenotype indistinguishable from, or confounding to, the active ERK inhibitor.

-

Mitigation: Always verify phenotypes using a second, structurally distinct ERK inhibitor (e.g., Ulixertinib) if the negative control elicits a strong response.

Experimental Protocol: Validated Usage Workflow

This protocol ensures the negative control effectively rules out scaffold-based toxicity without introducing solvent artifacts.

3.1 Reconstitution & Storage

-

Solvent: DMSO (Dimethyl Sulfoxide).

-

Solubility: Max ~10 mg/mL.[1]

-

Stock Prep: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 3.28 mg of FR180209 in 1 mL of anhydrous DMSO.

-

-

Storage: Aliquot into light-protected vials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles >3 times.

3.2 Cellular Assay Setup (Self-Validating Design)

To validate that an observed effect is ERK-specific, the experiment must include three arms:

-

Vehicle Control: DMSO only (matched volume).

-

Active Arm: Cells + FR180204 (e.g., 10 µM).

-

Negative Control Arm: Cells + FR180209 (10 µM).

Step-by-Step Procedure:

-

Seeding: Seed cells (e.g., HeLa, MCF-7) at 70% confluence in 6-well plates.

-

Starvation (Optional): Serum-starve for 16 hours if assessing growth factor-induced ERK activation.

-

Pre-treatment: Add FR180204, FR180209, or DMSO to culture media. Incubate for 1 hour.

-

Note: Concentration of FR180209 must match FR180204 exactly.

-

-

Stimulation: Stimulate pathway (e.g., EGF 50 ng/mL) for 15 minutes.

-

Lysis & Western Blot:

-

Primary Readout: Phospho-ERK1/2 (Thr202/Tyr204).

-

Downstream Readout: Phospho-RSK (Ser380).

-

Off-Target Check (Validation): Phospho-Histone H3 (Ser10) — Marker of Aurora B activity.

-

3.3 Interpretation Logic

-

Valid ERK Inhibition: Active arm reduces p-ERK/p-RSK; Negative Control arm shows p-ERK levels comparable to Vehicle.

-

Scaffold Toxicity: Both Active and Negative Control arms show cell death or stress response (e.g., p-JNK elevation).

-

Aurora B Interference: Negative Control arm shows reduced p-Histone H3 or multinucleated cells (cytokinesis failure), despite normal p-ERK levels.

Pathway Visualization

The following diagram illustrates the differential targets of the active inhibitor versus the negative control, highlighting the risk of cross-talk with the cell cycle machinery.

References

-

Ohori, M., et al. (2005). "Identification of a selective ERK inhibitor and its survival influence on pancreatic cancer cells." Biochemical and Biophysical Research Communications. Link

-

Ohori, M., et al. (2007). "FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Sigma-Aldrich. "ERK Inhibitor II, Negative Control (Product Datasheet)." Merck KGaA. Link

-

Santa Cruz Biotechnology. "ERK Inhibitor II, Negative Control (CAS 1177970-73-8)."[3][4] SCBT. Link[4]

-

BenchChem. "ERK Inhibitor II, Negative Control: Chemical Probe Methodologies." BenchChem Technical Library. Link

Sources

- 1. ERK Inhibitor II, Negative Control, FR180209 [sigmaaldrich.com]

- 2. ERK Inhibitor II, Negative Control | 1177970-73-8 | Benchchem [benchchem.com]

- 3. ERK Inhibitor II (Negative control) 1177970-73-8 | MCE [medchemexpress.cn]

- 4. ERK Inhibitor II, Negative Control | CAS 1177970-73-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Definitive Guide to ERK Inhibitor II (FR180204) and Its Negative Control: Mechanistic Insights and Experimental Protocols

Executive Summary

The Extracellular Signal-Regulated Kinases (ERK1/2) serve as terminal nodes of the mitogen-activated protein kinase (MAPK) cascade, a pathway implicated in approximately 40% of human cancers[1]. In pharmacological profiling and drug development, validating that a phenotypic response is strictly due to on-target ERK1/2 inhibition requires a structurally matched negative control. This technical guide provides an in-depth analysis of ERK Inhibitor II (FR180204)[2] and its designated negative control (CAS 1177970-73-8)[3], detailing their structural divergence, off-target kinase profiles, and best practices for designing a self-validating experimental system.

Structural and Mechanistic Grounding

To establish scientific integrity in kinase assays, researchers must understand the atomic-level causality of their inhibitors.

The Active Inhibitor (FR180204): FR180204 is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2[2]. Its core chemical structure is a pyrazolopyridazinamine (5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine). The primary amine (-NH2) group on the pyrazolo-pyridazine ring acts as an adenine mimetic. This amine group is essential for forming a critical hydrogen bond within the ATP-binding pocket of the ERK1/2 kinase domain, stabilizing the inhibitor-protein complex and preventing ATP binding[1].

The Negative Control (CAS 1177970-73-8): The designated negative control for ERK Inhibitor II is a nearly identical structural analog where the critical amine group is substituted with a hydroxyl (-OH) group (forming 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol)[3],[4].

The Causality of the Control: This single functional group substitution completely disrupts the hydrogen-bonding network required for ATP-pocket occupation in ERK1/2. Consequently, the negative control exhibits zero inhibitory potency against ERK1/2[3]. By utilizing this matched pair, researchers can isolate on-target ERK-dependent phenotypes from compound-specific structural artifacts.

Off-Target Profiling: The "Active" Nature of the Negative Control

A critical pitfall in assay development is assuming a negative control is biologically inert. The ERK Inhibitor II Negative Control is not a silent molecule; it is specifically inert toward ERK1/2 but possesses its own distinct kinase interaction profile[3]. It acts as an isoform-selective Aurora B kinase inhibitor and affects several other kinases. Understanding this profile is essential for troubleshooting unexpected experimental results and ensuring trustworthiness in data interpretation.

Table 1: Quantitative Kinase Selectivity Profile

| Kinase Target | ERK Inhibitor II (FR180204) | Negative Control (CAS 1177970-73-8) |

| ERK1 | Ki = 310 nM[2] | No inhibition[3] |

| ERK2 | Ki = 140 nM[2] | No inhibition[3] |

| Aurora B | Minimal activity | 95% inhibition (at 1 µM; [ATP] = 10 µM)[3] |

| Chk2 | Minimal activity | 81% inhibition (at 70 µM ATP)[3] |

| IRR / INSRR | Minimal activity | 75% inhibition (at 200 µM ATP)[3] |

| p38α | IC50 = 10 µM (~30-fold less potent)[2] | Not reported as primary target |

| MEK1, Src, Syk | No activity up to 30 µM[2] | No activity[3] |

Field Insight: If a cellular assay treated with the negative control yields a phenotype (e.g., cell cycle arrest at G2/M or altered DNA damage response), researchers can deduce this is likely an off-target effect mediated by Aurora B or Chk2 inhibition, rather than ERK1/2[3].

Self-Validating Experimental Protocol

To establish a self-validating system, experiments must concurrently evaluate a Vehicle (DMSO), the Active Inhibitor (FR180204), and the Negative Control.

⚠️ Critical Readout Warning (Expertise & Experience)

Because FR180204 is an ATP-competitive inhibitor, it blocks the catalytic activity of ERK1/2, not its upstream phosphorylation by MEK. Furthermore, inhibiting ERK removes its intrinsic negative feedback on RAF/MEK, frequently leading to a paradoxical increase in MEK-mediated ERK phosphorylation[5]. Therefore, measuring p-ERK via Western blot is a fundamentally flawed metric for FR180204 efficacy. Researchers must instead measure the phosphorylation of downstream substrates (e.g., p-RSK) or downstream transcriptional activation (e.g., AP-1)[2],[6].

Step-by-Step Workflow:

-

Cell Synchronization: Seed cells in appropriate multi-well plates and serum-starve for 16-24 hours. Rationale: This reduces basal MAPK activity and synchronizes the cell cycle, lowering background noise.

-

Compound Pre-treatment: Treat parallel wells with Vehicle (0.1% DMSO), FR180204 (e.g., 10-30 µM)[6], and the Negative Control (matched concentration) for 1 to 2 hours prior to stimulation.

-

Pathway Stimulation: Stimulate the MAPK pathway using an appropriate agonist (e.g., EGF, TGF-β) for 15-30 minutes[2]. Rationale: This forces a transient spike in kinase activity, allowing the inhibitor's blocking capability to be clearly visualized against a high signal.

-

Lysis & Extraction: Lyse cells immediately on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Rationale: Phosphorylation states are highly transient and will degrade rapidly without immediate enzymatic quenching.

-

Target Quantification: Perform Western Blotting targeting downstream effectors (e.g., Phospho-p90RSK or AP-1) to confirm functional ERK inhibition.

Pathway and Workflow Visualizations

Mechanistic divergence of FR180204 and its Negative Control within the MAPK/ERK signaling cascade.

Self-validating experimental workflow for assessing ERK inhibition using matched controls.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. ERK Inhibitor II, Negative Control, FR180209 [sigmaaldrich.com]

- 4. ERK Inhibitor II, Negative Control | CAS 1177970-73-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effect of API-1 and FR180204 on cell proliferation and apoptosis in human DLD-1 and LoVo colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

FR180209 (Irfin1): Chemical Structure, Properties, and Pharmacological Profiling

Topic: FR180209 chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FR180209 , also identified in literature as Irfin1 , represents a unique case study in rational drug design and kinase selectivity profiling. Originally synthesized by Fujisawa Pharmaceutical (now Astellas) as a structural analog to the potent ERK1/2 inhibitor FR180204 , FR180209 was designed to serve as an inactive negative control for ERK signaling studies.

However, subsequent comprehensive kinase profiling revealed that FR180209 is not merely an inert compound. It acts as a highly selective, ATP-competitive inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) , specifically targeting the unphosphorylated (inactive) conformation of these kinases.[1][2] This guide details the physicochemical properties, structural biology, and experimental protocols for utilizing FR180209 as both a negative control for ERK and a specific probe for IR/IGF-1R signaling.

Chemical Identity & Physicochemical Properties

FR180209 is a pyrazolopyridazine derivative.[1][2][3][4][5][6] Its structural distinction from the active ERK inhibitor FR180204 lies in the absence of a key hydrogen-bond donor, which ablates its affinity for the ERK ATP-binding pocket while creating a niche specificity for the IR/IGF-1R activation loop.

Structural Specifications

| Property | Detail |

| Common Names | FR180209, Irfin1, ERK Inhibitor II Negative Control |

| Chemical Name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol |

| CAS Number | 1177970-73-8 |

| Molecular Formula | C₁₈H₁₂N₆O |

| Molecular Weight | 328.33 g/mol |

| Appearance | Solid (often Green or Yellow-Green) |

| Solubility | DMSO (up to 25 mM); Ethanol (Low); Water (Insoluble) |

| Cell Permeability | Yes |

Structural Comparison (FR180209 vs. FR180204)

The structure-activity relationship (SAR) of this series highlights a critical "molecular switch":

-

FR180204 (Active ERK Inhibitor): Contains a primary amine that forms a bidentate hydrogen bond with Asp-106 and Asn-105 in the ERK2 hinge region.[2]

-

FR180209 (Inactive ERK Analog): Replaces the amine/pyridine motif with a hydroxyl/pyridazine scaffold. This modification prevents the bidentate interaction required for ERK inhibition, rendering it inactive against MAPK pathways (IC₅₀ > 10 µM), yet permissive for IR/IGF-1R binding.

Mechanism of Action & Pharmacology

The "Negative Control" Paradigm (ERK Signaling)

In MAPK research, FR180209 is the gold-standard negative control for FR180204.

-

Target: Extracellular Signal-Regulated Kinase (ERK1/2).[6]

-

Activity: Inactive .

-

Utility: Differentiates off-target toxicity from genuine ERK pathway inhibition in cellular assays.[6]

The "Irfin1" Paradigm (IR/IGF-1R Signaling)

As discovered by Anastassiadis et al. (2013), FR180209 is a Type II-like inhibitor for the Insulin Receptor family.

-

Mechanism: Conformation-selective inhibition. FR180209 binds preferentially to the inactive, unphosphorylated state of the kinase. It stabilizes the activation loop in a conformation that prevents ATP binding and autophosphorylation.

-

Selectivity: High.[2] In a panel of 300 kinases, it showed >90% selectivity for IR/IGF-1R over other tyrosine kinases.

-

Off-Targets:

-

Aurora B Kinase: Significant inhibition (~95% at 1 µM).

-

Chk2, Ack1: Moderate inhibition at high concentrations.

-

Signaling Pathway Visualization

The following diagram illustrates the dual pharmacological profile of FR180209: its lack of effect on the MAPK pathway versus its potent blockade of the Insulin/IGF-1 signaling axis.

Figure 1: Pharmacological interaction map of FR180209 showing selective inhibition of IR/IGF-1R and Aurora B, while sparing ERK.

Experimental Protocols

Reconstitution & Storage

FR180209 is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media.

-

Solvent: Dissolve powder in high-grade DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a stock solution of 10 mM or 25 mM .

-

Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 1 year) or -80°C (stable for 2+ years). Protect from light.

In Vitro Kinase Assay (IR/IGF-1R)

To validate FR180209 activity, use a biochemical assay detecting ADP production or substrate phosphorylation.

-

Buffer Conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Poly(Glu,Tyr) 4:1 or specific IGF-1R peptide substrate.

-

ATP Concentration: Perform assay at Km(app) for ATP (typically 10–50 µM) to allow competition.

-

Protocol:

-

Incubate Recombinant IR or IGF-1R (unphosphorylated preferred) with FR180209 (0.1 – 10 µM) for 15 minutes at Room Temperature.

-

Initiate reaction by adding ATP and Substrate.

-

Incubate for 30–60 minutes at 30°C.

-

Detect activity via radiometric (³³P-ATP) or fluorescence/luminescence readout.

-

-

Expected Result: IC₅₀ ≈ 0.5 – 5 µM depending on ATP concentration and kinase phosphorylation state.

Cellular Negative Control Assay (ERK)

When using FR180209 to validate FR180204 data:

-

Cell Line: A549 or HeLa.

-

Treatment Groups:

-

Vehicle (DMSO).[2]

-

FR180204 (Active ERK inhibitor, 10–50 µM).

-

FR180209 (Negative Control, 10–50 µM).

-

-

Stimulation: Stimulate cells with PMA or EGF for 15 minutes.

-

Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) and downstream substrates (e.g., p-RSK).

-

Validation Criteria: FR180204 should abolish p-RSK signal; FR180209 should show signal intensity comparable to Vehicle.

Critical Analysis & Troubleshooting

Interpreting "Selectivity"

While FR180209 is a "negative control" for ERK, it is not a biologically inert compound.[6]

-

Risk: If you observe a biological phenotype with FR180209 treatment (e.g., reduced cell growth), do not assume it is non-specific toxicity. It is likely due to IGF-1R/IR inhibition or Aurora B inhibition .

-

Mitigation: Always verify the phosphorylation status of Akt (downstream of IR/IGF-1R) and Histone H3 (downstream of Aurora B) when using this compound.

Comparison with Other Inhibitors

| Compound | Primary Target | Mechanism | Use Case |

| FR180209 | IR / IGF-1R | Type II (Inactive Conf.)[9] | Negative control for ERK; Probe for inactive IR.[6] |

| FR180204 | ERK1/2 | Type I (ATP Competitive) | Direct ERK pathway inhibition. |

| OSI-906 | IR / IGF-1R | Type I (Active Conf.) | Clinical IGF-1R inhibition standard. |

| BMS-754807 | IR / IGF-1R | Type I | Potent dual inhibitor.[1][2] |

References

-

Anastassiadis, T., Duong-Ly, K. C., Deacon, S. W., et al. (2013). A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor. Journal of Biological Chemistry, 288(39), 28068–28080. Link

-

Ohori, M., Kinoshita, T., Okubo, M., et al. (2005). Identification of a selective ERK inhibitor and its conduct in in vitro and in vivo models. Biochemical and Biophysical Research Communications, 336(1), 357–363. Link

-

Davis, M. I., Hunt, J. P., et al. (2011).[2] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link

-

PubChem Compound Summary. (n.d.). CID 44243685 (FR 180209). National Center for Biotechnology Information. Link

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ERK Inhibitor II, Negative Control, FR180209 [sigmaaldrich.com]

- 5. ERK Inhibitor II, Negative Control, FR180209 [sigmaaldrich.com]

- 6. ERK Inhibitor II, Negative Control | 1177970-73-8 | Benchchem [benchchem.com]

- 7. JP2017527285A - è´è¦é害ã®æ²»çã®ããã®å è³æ¯ç´°èãçæããããã®çµæç©ãã·ã¹ãã ããã³æ¹æ³ - Google Patents [patents.google.com]

- 8. US20170071937A1 - Compositions, Systems, and Methods for Generating Inner Ear Hair Cells for Treatment of Hearing Loss - Google Patents [patents.google.com]

- 9. merckmillipore.com [merckmillipore.com]

Advanced Protocols for ERK Pathway Negative Control Identification

This guide provides a technical framework for identifying and validating negative control compounds for ERK pathway inhibition, moving beyond simple vehicle controls to ensure pharmacological specificity.

The Crisis of Specificity in Kinase Inhibition

In the development of MEK/ERK inhibitors, a common experimental error is equating a Vehicle Control (DMSO) with a Negative Control .

-

Vehicle Control: Accounts for the solvent's toxicity.

-

Negative Control: Accounts for the scaffold's off-target toxicity.[1]

Many kinase inhibitors possess a "privileged scaffold" (e.g., pyrazolopyrimidines) that can bind off-target proteins (e.g., adenosine receptors, other kinases) unrelated to the ERK pathway. Without a structural analog that is kinase-inactive, phenotypic data cannot be definitively attributed to ERK inhibition.

Validated Negative Control Pairs

The following table lists the "Gold Standard" pairs where a specific, structurally matched inactive analog is commercially available or chemically defined.

Table 1: Validated ERK/MEK Inhibitor & Negative Control Pairs

| Target | Active Inhibitor | Negative Control Compound | Chemical Distinction | Mechanism of Inactivity |

| MEK1/2 | U0126 | U0124 | U0124 lacks the amino groups on the phenyl rings found in U0126. | Loss of key hydrogen bonds required for stabilization in the MEK allosteric pocket. |

| ERK1/2 | FR180204 (ERK Inhibitor II) | FR180209 (ERK Inhibitor II Neg. Control) | Substitution of the pyrazolo-amine (active) with a hydroxyl group (inactive). | Steric/electronic clash prevents ATP-competitive binding in the ERK active site. |

| p38 (Cross-Ref)* | SB203580 | SB202474 | Isomeric structural change. | Prevents binding to the p38 ATP pocket while maintaining scaffold properties. |

*Note: While SB203580 targets p38, it is frequently used in ERK studies to prove that a phenotype is NOT p38-dependent. SB202474 is the essential negative control for this exclusion.

Identification Strategy for Clinical-Grade Inhibitors

For modern clinical inhibitors (e.g., Trametinib , Ulixertinib , Cobimetinib ), vendors rarely sell a dedicated "inactive analog." In these cases, you must construct a Synthetic Negative Control System using Orthogonal Validation.

The Orthogonal Validation Protocol

If a direct negative control is unavailable, use two chemically distinct inhibitors that target the same kinase but bind to different pockets or have different off-target profiles.

-

Logic: If Compound A (Allosteric MEK inhibitor) and Compound B (ATP-competitive ERK inhibitor) produce the same phenotype, the effect is likely on-pathway.

-

Recommended Pair:

-

Inhibitor A: Trametinib (MEK1/2 Allosteric).

-

Inhibitor B: Ulixertinib (ERK1/2 ATP-competitive).[2]

-

Control: If the phenotype persists with only one drug but not the other, the effect is off-target.

-

Visualizing the Control Strategy

The following diagrams illustrate the pathway intervention points and the decision logic for selecting the correct control.

Diagram 1: ERK Signaling & Inhibitor Intervention Points[3]

Caption: Schematic of the MAPK/ERK cascade showing specific intervention nodes for U0126 (MEK) and FR180204 (ERK) alongside their respective negative controls.

Diagram 2: Negative Control Selection Workflow

Caption: Decision tree for identifying the appropriate negative control strategy based on compound availability and chemical structure.

Experimental Validation Protocols

Protocol A: Biochemical Selectivity Verification

Before using a negative control in cell-based assays, confirm its inactivity against the target kinase.

-

Assay: In vitro kinase assay (e.g., ADP-Glo or Radiometric).

-

Conditions: Test the Negative Control at 10x and 100x the IC50 of the Active Inhibitor.

-

Acceptance Criteria: Negative Control must show <10% inhibition at the highest concentration tested.

Protocol B: Western Blot "On-Target" Confirmation

This assay confirms that the Active Inhibitor blocks the pathway while the Negative Control does not.

-

Cell Line: A431 or HeLa (high EGFR/MAPK activity).

-

Treatment:

-

Lane 1: DMSO (Vehicle).

-

Lane 2: Active Inhibitor (e.g., U0126, 10 µM).

-

Lane 3: Negative Control (e.g., U0124, 10 µM).

-

-

Stimulation: EGF (100 ng/mL) for 15 mins.

-

Readout:

-

Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

-

Loading Control: Total ERK1/2 (NOT GAPDH/Actin; you must normalize to total kinase).

-

-

Expected Result:

-

Lane 1: High pERK signal.

-

Lane 2: Abolished pERK signal.

-

Lane 3: High pERK signal (Identical to Lane 1).

-

Note: If Lane 3 shows inhibition, the negative control is toxic or active at that concentration.

-

References

-

Favata, M. F., et al. (1998).[3] Identification of a novel inhibitor of mitogen-activated protein kinase kinase.[3][4] Journal of Biological Chemistry. (Establishes U0126 and its inactive analog U0124).[3][5][6][7]

-

Ohori, M., et al. (2005).[8][9] Identification of a selective ERK inhibitor and structural determination of the ERK2/inhibitor complex. Biochemical and Biophysical Research Communications. (Describes FR180204 and its SAR leading to negative controls).

-

Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell. (Defines best practices for negative controls in kinase chemical biology).

-

Tocris Bioscience. (n.d.). U0124 Product Information. (Commercial validation of U0124 as the negative control for U0126).

-

Sigma-Aldrich. (n.d.). ERK Inhibitor II, Negative Control (FR180209). (Technical specifications for CAS 1177970-73-8).[10]

Sources

- 1. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]

- 2. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U0124 | MEK | Tocris Bioscience [tocris.com]

- 4. abmole.com [abmole.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ERK Inhibitor II, FR180204 [sigmaaldrich.com]

- 10. ERK Inhibitor II, Negative Control | CAS 1177970-73-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: ERK Inhibitor II (FR180204) vs. Negative Control

[1][2]

Executive Summary

This guide provides a rigorous technical comparison between ERK Inhibitor II (FR180204) , a potent ATP-competitive inhibitor of ERK1/2, and its structural analog, ERK Inhibitor II Negative Control .

For researchers in signal transduction, distinguishing on-target kinase inhibition from off-target scaffold toxicity is critical. While upstream MEK inhibitors (e.g., U0126) are common, direct ERK inhibitors like FR180204 are essential for dissecting ERK-specific feedback loops and bypassing MEK-independent activation. This guide details the mechanistic differences, experimental protocols, and the critical "phosphorylation paradox" required to interpret data correctly.

Part 1: Mechanistic Profiling & Selectivity

The Active Compound: ERK Inhibitor II (FR180204)

FR180204 is a cell-permeable pyrazolo-pyridazinamine.[1][2][3] Unlike MEK inhibitors which prevent the phosphorylation of ERK, FR180204 binds directly to the ATP-binding pocket of ERK1 and ERK2, preventing them from phosphorylating downstream substrates.

-

Target: ERK1 (MAPK3) and ERK2 (MAPK1).

-

Mechanism: Type I ATP-competitive inhibition.

-

Selectivity: Exhibits ~20-fold selectivity over p38α MAP kinase and minimal activity against MEK1, MKK4, or PKCα [2].[1][2][3][4][5]

The Negative Control

The Negative Control (CAS 1177970-73-8) is a structural analog of FR180204. It retains the core pyrazolo-pyridazinamine scaffold but lacks the specific hydrogen-bonding motifs required to dock effectively into the ERK ATP-binding pocket.

-

Purpose: To validate that observed biological effects (e.g., apoptosis, cell cycle arrest) are due to ERK inhibition and not general toxicity of the chemical scaffold.

-

Activity: Inert against ERK1/2 at effective concentrations of the active compound.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the precise intervention point of FR180204 compared to upstream inhibitors, highlighting why pERK levels may remain high during treatment.

Caption: FR180204 inhibits downstream signaling (RSK/Elk-1) but does not block ERK phosphorylation by MEK. In fact, by blocking the negative feedback loop, FR180204 can lead to sustained or elevated p-ERK levels.

Part 2: Comparative Data Profile

Chemical & Biological Properties

| Feature | ERK Inhibitor II (Active) | Negative Control |

| Common ID | FR180204 | ERK Inhibitor II Neg.[1][3][4][6] Ctrl |

| CAS Number | 865362-74-9 | 1177970-73-8 |

| Target IC50 (ERK1) | ~510 nM | > 30 µM (Inactive) |

| Target IC50 (ERK2) | ~330 nM | > 30 µM (Inactive) |

| Target IC50 (p38α) | ~10,000 nM (Low) | Inactive |

| Solubility | DMSO (up to 20 mg/ml) | DMSO (up to 20 mg/ml) |

| Cell Permeability | Yes | Yes |

Dosage Strategy

To ensure specificity, a concentration window must be maintained.

-

Toxicity Threshold: > 50 µM may induce non-specific cytotoxicity or off-target inhibition of p38 MAP kinase.

-

Control Usage: The Negative Control must be used at the exact same molar concentration as the active compound (e.g., if treating with 20 µM FR180204, use 20 µM Negative Control).

Part 3: Experimental Protocol (Cellular Assay)

Pre-Experimental Setup

Reconstitution:

-

Dissolve both compounds in high-grade DMSO to create a 10 mM stock .

-

Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Critical Step: Verify the DMSO concentration in the final culture medium does not exceed 0.5% (v/v), as DMSO alone can induce mild stress signaling.

Treatment Workflow

This protocol is designed to assess the inhibition of ERK-mediated phosphorylation of downstream targets (e.g., p-RSK or p-Elk1).

Caption: Standard workflow for evaluating kinase inhibitor efficacy. Pre-treatment ensures the inhibitor occupies the ATP pocket before the activation signal arrives.

Detailed Steps:

-

Starvation: Replace growth medium with serum-free medium for 12–18 hours. This reduces basal ERK activity to a clean baseline.

-

Inhibitor Addition:

-

Group A: Vehicle (DMSO only).

-

Group B: Negative Control (e.g., 20 µM).

-

Group C: FR180204 (e.g., 20 µM).

-

Incubate for 60 minutes at 37°C.

-

-

Stimulation: Add EGF (10–50 ng/mL) or PMA (100 nM) directly to the medium for 10–15 minutes.

-

Lysis: Rapidly aspirate medium and lyse in cold RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

Part 4: Interpreting Results (The "pERK Paradox")

This is the most common point of failure in using FR180204. Because FR180204 inhibits the catalytic activity of ERK, not its activation by MEK, the Western Blot results will differ from upstream inhibitors like U0126.

Expected Western Blot Signatures

| Protein Target | Vehicle + Stimulation | FR180204 (Active) | Negative Control | U0126 (MEK Inhibitor) |

| Total ERK1/2 | Unchanged | Unchanged | Unchanged | Unchanged |

| p-ERK1/2 (Thr202/Tyr204) | HIGH | HIGH (or Increased) | HIGH | LOW |

| p-RSK (Downstream) | HIGH | LOW | HIGH | LOW |

| p-Elk1 (Downstream) | HIGH | LOW | HIGH | LOW |

Analysis Logic

-

p-ERK Levels: Do NOT use p-ERK reduction as a readout for FR180204 efficacy. FR180204 binds the ATP pocket; it does not block MEK from phosphorylating the TEY motif on ERK.

-

Insight: In many cell lines, FR180204 treatment leads to hyperphosphorylation of ERK because the negative feedback loop (where active ERK phosphorylates Raf/MEK to slow down the pathway) is broken [5].

-

-

p-RSK / p-Elk1: These are the true readouts. If FR180204 is working, phosphorylation of these substrates must decrease significantly compared to the Negative Control.

-

Negative Control Validation: The Negative Control lane should look identical to the Vehicle lane. If the Negative Control reduces p-RSK, the compound concentration is too high, causing off-target toxicity.

Part 5: References

-

Ohori, M., et al. (2005).[1][3] Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[5][7] Biochemical and Biophysical Research Communications, 336(1), 357-363. Link

-

Merck Millipore. (n.d.). ERK Inhibitor II, FR180204 Product Information. Calbiochem.[1][3] Link

-

Tocris Bioscience. (n.d.). FR 180204 Product Datasheet. Tocris. Link

-

Roskoski, R. Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological Research, 66(2), 105-143. Link

-

Caunt, C. J., et al. (2015). Spatiotemporal regulation of ERK signaling. Cold Spring Harbor Perspectives in Biology, 7(7), a019257. Link

Sources

- 1. ERK Inhibitor II, FR180204 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. FR 180204 | ERK Inhibitors: Tocris Bioscience [rndsystems.com]

- 6. abmole.com [abmole.com]

- 7. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

FR180209 kinase selectivity specificity data

Executive Summary

FR180209 , also designated as Irfin1 , represents a paradigmatic case of "serendipity in chemical biology." Originally synthesized as a structural negative control for the potent ERK1/2 inhibitor FR180204 , FR180209 was subsequently identified through broad-spectrum kinome profiling as a highly selective inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) .

Unlike Type I inhibitors that target the active conformation of kinases, FR180209 functions as a conformation-selective probe, preferentially binding to the inactive, unphosphorylated state of the IR/IGF-1R kinase domains. Its selectivity profile is exceptional; in a screen of 290 human kinases, it exhibited negligible cross-reactivity, making it one of the most "uni-specific" small molecules documented in kinase chemical biology.

This guide details the biochemical profile, structural determinants of specificity, and experimental protocols for utilizing FR180209 as a chemical probe.

Chemical & Pharmacological Profile

The specificity of FR180209 is driven by a subtle structural modification to the pyrazolopyridazine scaffold of its parent compound, FR180204.

| Feature | FR180204 (ERK Inhibitor) | FR180209 (Irfin1) |

| Chemical Class | Pyrazolopyridazine | Pyrazolopyridazine |

| Key Substituent | Primary Amine (–NH₂) | Hydroxyl Group (–OH) |

| Primary Target | ERK1/2 (MAPK1/3) | Insulin Receptor (IR) / IGF-1R |

| Binding Mode | Type I (ATP-competitive, Active) | Type II-like (Inactive Conformation) |

| Mechanism | H-bond donor to ERK Gatekeeper | Stabilizes Activation Loop (A-loop) |

Structural Determinants of Selectivity

The primary amine in FR180204 forms a critical bidentate hydrogen bond with the backbone amide of Asp106 and the side chain of Asn105 in the ERK2 hinge region. In FR180209, the substitution of this amine with a hydroxyl group abolishes this interaction, stripping the compound of ERK inhibitory activity. Conversely, this modification permits the molecule to occupy the ATP-binding pocket of the inactive IR/IGF-1R , stabilizing the activation loop in a conformation that prevents autophosphorylation.

Kinase Selectivity Data

The following data aggregates results from radiometric "HotSpot" kinase assays and broad-spectrum profiling panels.

Primary Target Potency (IC50)

| Target Kinase | State | FR180209 IC50 (µM) | FR180204 IC50 (µM) |

| Insulin Receptor (IR) | Inactive (Unphosphorylated) | 1.8 | 5.4 |

| IGF-1R | Inactive (Unphosphorylated) | 10.2 | 32.5 |

| ERK1 | Active | > 50 (Inactive) | 0.3 |

| ERK2 | Active | > 50 (Inactive) | 0.5 |

Analytic Insight: FR180209 is approximately 6-fold more potent against IR than IGF-1R. This differentiation is attributed to subtle conformational differences in the N-terminal lobes of the two receptors.[1]

Broad-Spectrum Selectivity (The "Uni-Specific" Profile)

In a screen against 290 human kinases at a concentration of 0.5 µM :

-

Off-Target Hits: 0 kinases were inhibited by >21%.[2]

-

Selectivity Score: FR180209 possesses a near-perfect Gini coefficient for selectivity, distinguishing it from promiscuous Type I tyrosine kinase inhibitors (TKIs).

State-Dependent Inhibition

FR180209 efficacy is inversely correlated with the phosphorylation state of the receptor, confirming its mechanism as an inactive-conformation stabilizer.

| IR Phosphorylation State | FR180209 Inhibition Efficacy |

| Unphosphorylated (0P) | High |

| Monophosphorylated (1P) | Moderate |

| Diphosphorylated (2P) | Low |

| Triphosphorylated (3P) | Resistant |

Signaling Pathway Context

FR180209 acts at the apex of the insulin signaling cascade. By locking the receptor in an inactive state, it prevents the recruitment of IRS proteins and the subsequent activation of the PI3K/AKT and MAPK branches.

Figure 1: Mechanism of Action.[2][4] FR180209 intervenes at the receptor level, preventing autophosphorylation and downstream signal transduction.

Experimental Methodologies

To replicate the selectivity data or utilize FR180209 in your own assays, follow these validated protocols.

In Vitro Kinase Assay (Radiometric)

Standard validation for IC50 determination.

-

Reagent Prep: Prepare Base Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

-

Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).

-

Kinase: Recombinant Human IR or IGF-1R (cytoplasmic domain), unphosphorylated.

-

Compound Addition: Deliver FR180209 in 100% DMSO via acoustic technology (Echo 550) or serial dilution. Final DMSO concentration must be <1%.

-

ATP Initiation: Add ¹⁰µM [γ-³³P]-ATP to initiate the reaction.

-

Note: Low ATP is critical to detect competitive binding, though FR180209 is an inactive-conformation binder, it competes with ATP for the pocket.

-

-

Incubation: 2 hours at Room Temperature (RT).

-

Termination: Spot reactions onto P81 ion-exchange filter paper.

-

Wash: Wash filters extensively with 0.75% Phosphoric Acid to remove unbound ATP.[5]

-

Quantification: Measure radiolabel incorporation via scintillation counting.

Cell-Based Autophosphorylation Assay

Validates target engagement in a cellular context.

-

Cell Line: CHO-K1 cells overexpressing Human IR (CHO-IR).

-

Starvation: Serum-starve cells overnight (16h) to reduce basal phosphorylation.

-

Treatment: Treat cells with FR180209 (0.1 – 50 µM) for 60 minutes.

-

Stimulation: Stimulate with 100 nM Insulin for 5 minutes.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Detection: Western Blot using anti-pY1150/1151 (IR activation loop) and Total IR antibodies.

-

Self-Validation Check: A successful assay will show dose-dependent reduction in pY signal without affecting Total IR levels.

-

Kinase Profiling Workflow

Figure 2: The discovery workflow used to identify FR180209's selectivity.

References

-

Anastassiadis, T., et al. (2013).[5] "A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor."[3][4] Journal of Biological Chemistry, 288(39), 28068–28080.

-

Ohori, M., et al. (2005).[6] "Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex." Biochemical and Biophysical Research Communications, 336(1), 357–363. (Describes the parent compound FR180204).[7][1][2][3][8][9]

-

Reaction Biology Corp. "Kinase Selectivity Profiling Protocol (HotSpot)."

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Slow Inhibition and Conformation Selective Properties of Extracellular Signal-Regulated Kinase 1 and 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Solubility & Handling Protocols: ERK Inhibitor II (FR180204) and Negative Control (FR180209)

[1]

Strategic Overview & Mechanism of Action

ERK Inhibitor II (FR180204) is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases). Unlike upstream MEK inhibitors (e.g., PD98059, U0126), FR180204 directly targets the ERK kinase domain, making it a critical tool for dissecting MAPK signaling independent of MEK activity.

The Negative Control Paradox: Rigorous experimental design requires distinguishing specific ERK inhibition from off-target toxicity or solvent effects.

-

Vehicle Control: Pure solvent (DMSO) matched to the inhibitor's final concentration.

-

Structural Negative Control (FR180209): A structural analog (5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol) that is inactive against ERK1/2.

CRITICAL SCIENTIFIC WARNING: While FR180209 is the designated negative control for ERK inhibition, it acts as a potent Aurora B Kinase inhibitor (IC50 ~ 1 µM).[1] Researchers observing cytokinesis defects or polyploidy in their "negative control" group must attribute this to Aurora B inhibition, not non-specific toxicity.

Physicochemical Profile & Solubility Data

| Property | ERK Inhibitor II (Active) | Negative Control (Inactive) |

| Common Name | FR180204 | FR180209 |

| CAS Number | 865362-74-9 | 1177970-73-8 |

| MW | 327.34 g/mol | 328.33 g/mol |

| Primary Target | ERK1 ( | Inactive for ERK1/2; Inhibits Aurora B |

| Solubility (DMSO) | ~25 mg/mL (76 mM) | ~10 mg/mL (30 mM) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Insoluble |

| Solubility (PBS) | Poor (Requires co-solvent) | Poor |

| Appearance | Off-white to yellow solid | Green/Yellow solid |

Protocol A: Primary Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration stock solution to minimize solvent volume in final assays.

Reagents:

-

ERK Inhibitor II (FR180204) or Negative Control (FR180209).

-

Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

Step-by-Step Workflow:

-

Calculations: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock.

-

Formula:

-

Example: To make 10 mM stock from 5 mg FR180204:

-

-

Solubilization: Add the calculated volume of DMSO directly to the product vial.

-

Vortexing: Vortex vigorously for 30–60 seconds.

-

Note: If particulates persist, warm the vial to 37°C in a water bath for 2–5 minutes. Sonicate only if absolutely necessary (max 2 mins) to avoid degradation.

-

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for ~6 months). Protect from light.[2]

-

Protocol B: Aqueous Dilution (The "Crash" Prevention)

Objective: Dilute the hydrophobic inhibitor into aqueous media (Media/PBS) without causing precipitation ("crashing out").

The Challenge: Direct addition of high-concentration DMSO stock to water often causes rapid local precipitation due to the sudden polarity shift.

The "Intermediate Step" Method:

-

Prepare Intermediate Dilution:

-

Dilute the 10 mM DMSO stock 1:10 into warm culture media (or PBS) to create a 10x working solution.

-

Crucial: Add the DMSO stock dropwise to the media while vortexing gently.[3] Do NOT add media to the DMSO.

-

-

Final Dilution:

-

Add the 10x Intermediate solution to your cell culture wells to reach the 1x final concentration.

-

-

Validation (Turbidimetry):

-

Before adding to cells, measure the Optical Density (OD) of the 1x solution at 600 nm .

-

Pass Criteria: OD600 < 0.01 (comparable to blank media).

-

Fail Criteria: Visible cloudiness or high OD indicates precipitation. Repeat using a lower final concentration or higher DMSO tolerance (if cells permit).

-

Protocol C: Negative Control Workflows

Workflow 1: Vehicle Control (DMSO Only)

Purpose: To normalize for solvent toxicity.

-

Calculate the final % DMSO in your experimental well (e.g., if you used 1 µL of stock in 1 mL media, DMSO is 0.1%).

-

Prepare a "Vehicle Mock" by adding pure DMSO to media at the exact same ratio.

-

Treat cells in parallel. Any cell death here is the "baseline" toxicity.

Workflow 2: Structural Negative Control (FR180209)

Purpose: To prove ERK specificity.

-

Prepare FR180209 stock at the same molar concentration as the active inhibitor (e.g., 10 mM).

-

Treat cells with FR180209 at the same final concentration (e.g., 10 µM) used for FR180204.

-

Interpretation:

-

Ideal Result: No effect on ERK phosphorylation targets (e.g., p-RSK, p-Elk1).

-

Risk Flag: If you observe M-phase arrest or binucleation, you are observing Aurora B inhibition , not ERK pathway effects.

-

Pathway & Workflow Visualization

Figure 1: ERK Signaling & Inhibitor Specificity

Caption: FR180204 blocks ERK1/2 kinase activity. The negative control (FR180209) is inactive at ERK but may inhibit Aurora B.

Figure 2: Solubility & Dilution Workflow

Caption: Step-by-step dilution strategy to prevent compound precipitation in aqueous media.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Rapid change in polarity; Cold media. | Use "Intermediate Dilution" method. Ensure media is pre-warmed to 37°C. |

| Cytotoxicity in Control | DMSO concentration > 0.5% or 1%. | Keep final DMSO < 0.1%.[3][4][5] Include a "Vehicle Only" control to subtract baseline toxicity. |

| Unexpected Cell Arrest | Use of FR180209 (Neg Control) at high conc. | Check for Aurora B inhibition phenotypes (polyploidy). Lower concentration or use Vehicle Control only. |

| Loss of Activity | Freeze-thaw cycles of stock. | Aliquot stock immediately after preparation. Store at -20°C. Discard after 6 months. |

References

-

Ohori, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[6] Biochemical and Biophysical Research Communications.[6]

-

Ohori, M., et al. (2007). FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice.[6] Naunyn-Schmiedeberg's Archives of Pharmacology.[6]

-

Merck Millipore (Calbiochem). ERK Inhibitor II (FR180204) Product Datasheet.

-

Santa Cruz Biotechnology. ERK Inhibitor II, Negative Control (FR180209) Product Datasheet.[7]

-

BenchChem. ERK Inhibitor II, Negative Control: Contextualizing within Chemical Probe Methodologies.

Sources

- 1. ERK Inhibitor II, Negative Control | 1177970-73-8 | Benchchem [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. ERK Inhibitor II, Negative Control | CAS 1177970-73-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: FR180209 (Irfin1) – Solubilization, Storage, and Experimental Stability

Executive Summary & Biological Context

FR180209 is a critical small molecule in kinase signaling research, possessing a dual identity that requires precise handling. Originally characterized as the negative control for the selective ERK1/2 inhibitor FR180204, it is structurally analogous but lacks activity against ERK1/2.[1] However, it is not biologically inert .

Recent structural profiling has identified FR180209 (also designated as Irfin1 ) as a potent, conformation-selective inhibitor of the Insulin Receptor (IR) and IGF-1R in their inactive states, as well as an inhibitor of Aurora B and Chk2 .

Crucial Experimental Insight: When using FR180209 as a negative control for ERK inhibition, researchers must ensure the concentration used does not inadvertently trigger off-target phenotypes driven by Aurora B or IR inhibition. This guide provides the rigorous dilution and storage protocols necessary to maintain compound integrity and prevent experimental artifacts.

Chemical Profile & Solubility Data[2]

| Property | Specification |

| Chemical Name | 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol |

| Synonyms | Irfin1; ERK Inhibitor II Negative Control |

| CAS Number | 1177970-73-8 |

| Molecular Weight | 328.33 g/mol |

| Molecular Formula | C₁₈H₁₂N₆O |

| Appearance | Solid (often yellow to green powder) |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

Solubility Guidelines

FR180209 is hydrophobic. Proper solubilization is the rate-limiting step for experimental reproducibility.

| Solvent | Max Solubility | Stability | Recommendation |

| DMSO | ~10 mg/mL (30 mM) | High | Primary Solvent. Recommended for all stock solutions. |

| Ethanol | < 1 mg/mL | Low | Not recommended due to poor solubility and precipitation risk. |

| Water/PBS | Insoluble | N/A | Do not dissolve directly. Aqueous buffers cause immediate precipitation. |

Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM Master Stock solution.

Materials

-

Anhydrous DMSO (Spectroscopy grade, >99.9%)

-

Vortex mixer

-

Amber glass vials or low-binding polypropylene tubes

Step-by-Step Workflow

-

Calculate Volume: To prepare a 10 mM stock from 5 mg of powder:

-

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.

-

Expert Tip: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the walls.

-

-

Solubilization: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and free of particulates. If distinct particles remain, sonicate in a water bath at room temperature for 5 minutes.

-

-

Aliquoting (Critical): Immediately dispense the Master Stock into single-use aliquots (e.g., 20 µL – 50 µL) to avoid freeze-thaw cycles.

-

Why? Repeated freeze-thaw cycles introduce condensation (water), which drastically reduces the solubility of FR180209 in DMSO, leading to "silent precipitation" where the concentration drops without visible crystals.

-

Storage & Stability Guidelines

Solid State

-

Temperature: -20°C (Long-term) or 4°C (Short-term < 1 month).

-

Condition: Desiccated and protected from light.

Liquid State (DMSO Stock)

-

-80°C: > 12 months. (Preferred for banking).

-

-20°C: 3–6 months.

-

4°C: < 1 week. (Not recommended for storage).

-

Room Temp: < 24 hours.

Freeze-Thaw Limit: Maximum 2 cycles. Discard aliquot after the third thaw.

Workflow Visualization

The following diagram outlines the critical decision paths for handling FR180209 to ensure data integrity.

Figure 1: Critical workflow for solubilization and storage to prevent compound degradation.

Working Solution & Biological Application[6][7][8]

Dilution Protocol (For Cell Culture)

-

Thaw: Thaw a single DMSO aliquot at Room Temperature (RT).

-

Intermediate Dilution (Optional but Recommended):

-

To avoid "shocking" the cells with high local DMSO concentrations, prepare a 10x intermediate dilution in culture media.

-

Example: Dilute 1 µL of 10 mM Stock into 99 µL Media -> 100 µM Intermediate.

-

-

Final Application: Add the intermediate solution to the cell culture well to reach the desired final concentration (e.g., 0.5 µM – 10 µM).

-

DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

The "Negative Control" Paradox

When using FR180209 to validate ERK inhibition data, you must understand its off-target profile. It is not a passive molecule.

-

Scenario A: ERK Inhibition Control

-

Protocol: Use FR180209 at the exact same concentration as the active ERK inhibitor (FR180204).

-

Expected Result: No reduction in ERK1/2 phosphorylation.

-

Warning: If used > 10 µM, you may observe cytotoxicity due to Aurora B inhibition, not ERK pathway modulation.

-

Figure 2: Specificity profile. Note that FR180209 is only a negative control for ERK; it actively inhibits IR and Aurora B.

Troubleshooting & FAQ

Q: My stock solution has formed a precipitate after freezing.

-

Cause: Moisture ingress or temperature fluctuation.

-

Fix: Warm to 37°C and vortex. If precipitate persists, the aliquot is compromised (concentration is unknown). Discard and use a fresh aliquot.

Q: Can I use FR180209 in in vivo studies?

-

Advice: Use caution. While FR180204 is used in vivo, FR180209's inhibition of Aurora B and Insulin Receptor can cause systemic toxicity unrelated to ERK signaling. Always run a dose-tolerance study first.

Q: Why is the color of the powder varying from yellow to green?

-

Insight: This is common for pyrazolopyridazine derivatives and often depends on the salt form or hydration state during synthesis. It does not typically indicate degradation if the HPLC purity is >98%.

References

-

Discovery of Irfin1 (FR180209)

- A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R)

- Source: Journal of Biological Chemistry (JBC)

-

Original Characterization of FR180204 and FR180209

-

Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[6]

- Source: Biochemical and Biophysical Research Communic

-

-

Chemical Properties & Safety Data

-

ERK Inhibitor II, Negative Control (FR180209) Product Information.[7]

- Source: Merck / Sigma-Aldrich

-

Sources

- 1. ERK Inhibitor II, Negative Control | 1177970-73-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. holidays.turkishairlines.com [holidays.turkishairlines.com]

- 6. CN105358677B - ç¨äºä¸ç®å¹²ç»èæ©å¢åå¹å »çç»åç©åæ¹æ³ - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

Application Notes & Protocols: Preparation of FR180204 Stock Solutions for In Vivo Research

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the preparation of stock and working solutions of FR180204, a selective inhibitor of Extracellular signal-Regulated Kinases (ERK1/2), for use in in vivo studies. Proper formulation is critical for ensuring drug solubility, stability, and bioavailability, thereby guaranteeing the accuracy and reproducibility of experimental outcomes. This document outlines the mechanism of action of FR180204, its physicochemical properties, and step-by-step methodologies for creating stable, injectable solutions suitable for animal models.

Introduction: The Critical Role of ERK Inhibition and Formulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and survival.[1][2] The Ras-Raf-MEK-ERK cascade is a key branch of this pathway, and its hyperactivation is a common driver in a multitude of human cancers.[3][4] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the terminal kinases in this cascade, and their inhibition presents a compelling therapeutic strategy.[5]

FR180204 is a potent, cell-permeable, and selective ATP-competitive inhibitor of ERK1 and ERK2.[3][6][7] Its utility in preclinical research, from cell-based assays to animal models of disease, is well-documented.[8][9][10] However, the transition from in vitro to in vivo applications introduces a significant challenge: the compound's poor aqueous solubility.

Effective delivery of a hydrophobic compound like FR180204 in vivo necessitates a carefully designed vehicle. The formulation must solubilize the compound at the desired concentration, maintain its stability, be non-toxic to the animal, and ensure bioavailability at the target site. This guide provides a field-proven protocol for the preparation of FR180204 solutions, elucidating the function of each component to empower researchers to produce reliable and effective formulations.

Mechanism of Action: Targeting the ERK Signaling Pathway

FR180204 exerts its biological effect by binding to the ATP pocket of ERK1 and ERK2, preventing the phosphorylation of downstream substrates.[3] This action effectively shuts down the signaling cascade that promotes cell proliferation and survival, making it a valuable tool for studying ERK-dependent processes.

Figure 1: ERK Signaling Pathway Inhibition. A simplified diagram of the MAPK/ERK signaling cascade. FR180204 acts as a direct inhibitor of ERK1/2, blocking downstream signaling to the nucleus.

Physicochemical Properties & Formulation Rationale

A successful in vivo formulation begins with a thorough understanding of the compound's properties and the role of each excipient in the vehicle.

FR180204 Properties

The key characteristics of FR180204 powder are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 327.34 g/mol | [8][11] |

| Chemical Formula | C₁₈H₁₃N₇ | [8][11] |

| CAS Number | 865362-74-9 | [6][8] |

| Appearance | Light yellow to yellow solid | [8] |

| Solubility (in Vitro) | ≥ 50 mg/mL in DMSO | [8] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [6][8] |

Rationale for Vehicle Components